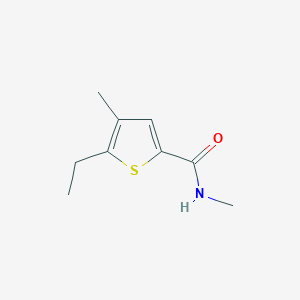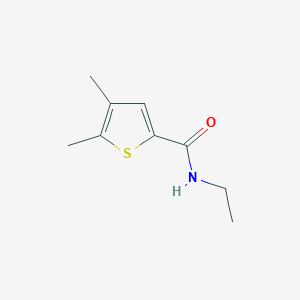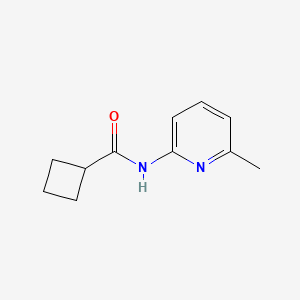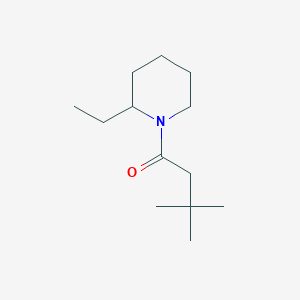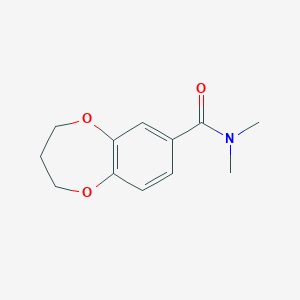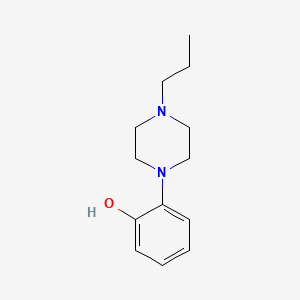
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has been shown to have therapeutic potential in the treatment of a variety of neurological disorders.
作用机制
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound leads to an increase in GABA levels in the brain, which has been shown to have therapeutic potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The increase in GABA levels in the brain following treatment with this compound has been shown to have a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels leads to a decrease in neuronal excitability. This can result in a reduction in seizure activity and a decrease in anxiety-like behaviors. Additionally, GABA has been shown to play a role in the regulation of reward pathways in the brain, and an increase in GABA levels may contribute to the reduction in drug-seeking behavior observed following treatment with this compound.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is its potency and specificity as a GABA transaminase inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Future research could focus on optimizing the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, studies could also investigate the potential of this compound in combination with other drugs for the treatment of neurological disorders.
合成方法
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the piperidine nitrogen with a benzyl group. This is followed by acylation of the piperidine ring with 2,2-dimethylpropanoyl chloride. The protected nitrogen is then deprotected using hydrogenation to yield the desired product, this compound.
科学研究应用
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has been extensively studied for its therapeutic potential in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In animal models, this compound has been shown to reduce seizure activity and increase seizure threshold. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Studies have also shown that this compound has anxiolytic effects, reducing anxiety-like behaviors in animal models.
属性
IUPAC Name |
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGADSUCTBOCBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
